molecular formula C40H41N3O9 B13400699 N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine

N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine

Cat. No.: B13400699
M. Wt: 707.8 g/mol
InChI Key: PRAZQDMVAGLVKR-UHFFFAOYSA-N
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Description

“N-(1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” is a complex organic compound that features a tetrahydrofuran ring, a pyrimidinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetrahydrofuran ring, the attachment of the pyrimidinone moiety, and the final coupling with the benzamide group. Each step requires specific reaction conditions, such as the use of protecting groups, selective deprotection, and careful control of temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyrimidinone moiety can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the pyrimidinone moiety could yield a dihydropyrimidine derivative.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Alternatively, it could interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
  • N-(1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)propionamide

Uniqueness

The uniqueness of “N-(1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide” lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activity or chemical reactivity.

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H41N3O9/c1-47-24-25-50-36-35(44)33(52-38(36)43-23-22-34(42-39(43)46)41-37(45)27-10-6-4-7-11-27)26-51-40(28-12-8-5-9-13-28,29-14-18-31(48-2)19-15-29)30-16-20-32(49-3)21-17-30/h4-23,33,35-36,38,44H,24-26H2,1-3H3,(H,41,42,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAZQDMVAGLVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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